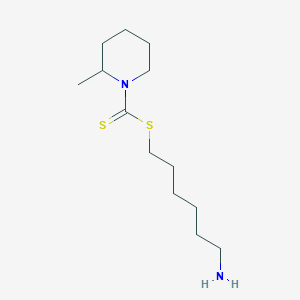
6-Aminohexyl 2-methylpiperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexyl 2-methylpiperidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a piperidine ring substituted with a methyl group and a carbodithioate group attached to an aminohexyl chain.
Preparation Methods
The synthesis of 6-Aminohexyl 2-methylpiperidine-1-carbodithioate typically involves the reaction of 2-methylpiperidine with carbon disulfide and an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioate group. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Aminohexyl 2-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives.
Scientific Research Applications
6-Aminohexyl 2-methylpiperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: It is used in the synthesis of polymers and as a stabilizer in the production of rubber and plastics.
Mechanism of Action
The mechanism of action of 6-Aminohexyl 2-methylpiperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate group can chelate metal ions, inhibiting the activity of metalloproteases. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
6-Aminohexyl 2-methylpiperidine-1-carbodithioate can be compared with other carbodithioate compounds such as:
4-Methylpiperazine-1-carbodithioate: Similar in structure but with a piperazine ring instead of a piperidine ring.
Methyl carbodithioate esters: These compounds are used in molecular electronics for their ability to form stable contacts with metal electrodes.
Dithiocarbamates: These compounds are widely studied for their biological activities, including antifungal and anticancer properties.
Properties
CAS No. |
673476-03-4 |
|---|---|
Molecular Formula |
C13H26N2S2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
6-aminohexyl 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C13H26N2S2/c1-12-8-4-6-10-15(12)13(16)17-11-7-3-2-5-9-14/h12H,2-11,14H2,1H3 |
InChI Key |
ZZKAAMPOUVXXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)SCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















